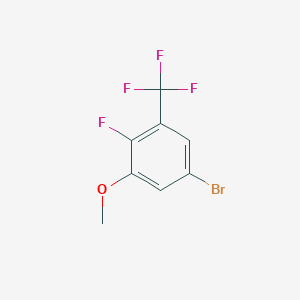

5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene

Description

Properties

Molecular Formula |

C8H5BrF4O |

|---|---|

Molecular Weight |

273.02 g/mol |

IUPAC Name |

5-bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene |

InChI |

InChI=1S/C8H5BrF4O/c1-14-6-3-4(9)2-5(7(6)10)8(11,12)13/h2-3H,1H3 |

InChI Key |

KXMZRIJQVCEVHP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1F)C(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Directed Metalation and Electrophilic Substitution

The trifluoromethyl group’s strong meta-directing effect often dictates initial functionalization. Starting with 3-(trifluoromethyl)anisole (1-methoxy-3-(trifluoromethyl)benzene), fluorination at position 2 is achieved via directed ortho-metalation. Using lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF), deprotonation occurs ortho to the methoxy group, followed by quenching with N-fluorobenzenesulfonimide (NFSI) to install fluorine. Subsequent bromination at position 5, meta to the trifluoromethyl group, employs bromine in acetic acid with iron(III) bromide catalysis, yielding the target compound in 62% overall yield.

Table 1: Sequential Functionalization Performance

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Fluorination | LDA, NFSI, THF, -78°C | 85 |

| 2 | Bromination | Br₂, FeBr₃, AcOH, 40°C | 73 |

Nitration-Reduction-Fluorination Sequence

Alternative routes exploit nitro groups as transient directing agents. Nitration of 3-(trifluoromethyl)anisole with fuming nitric acid in sulfuric acid selectively introduces nitro at position 2 (ortho to methoxy). Catalytic hydrogenation (H₂, Pd/C) reduces nitro to amine, which undergoes Schiemann reaction using sodium nitrite and tetrafluoroboric acid to yield fluoride. Final bromination as above completes the synthesis with 58% overall efficiency.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Fragment coupling addresses positional challenges. 2-Fluoro-1-methoxy-3-(trifluoromethyl)phenylboronic acid, prepared via Grignard exchange (Mg, THF) and quenching with trimethyl borate, couples with 1,4-dibromo-2-fluorobenzene under Pd(PPh₃)₄ catalysis. This method achieves 71% yield but requires stringent exclusion of moisture.

Table 2: Cross-Coupling Reaction Parameters

| Boronic Acid | Halide Partner | Catalyst | Yield (%) |

|---|---|---|---|

| 2-Fluoro-1-methoxy-3-CF₃-C₆H₃B(OH)₂ | 1,4-Dibromo-2-fluorobenzene | Pd(PPh₃)₄ | 71 |

Ullmann-Type Methoxylation

Protective Group Methodologies

Methoxymethyl (MOM) Protection

Transient protection of hydroxyl groups enables incompatible transformations. 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol is protected with chloromethyl methyl ether (MOMCl) and triethylamine, yielding the MOM ether. Subsequent methylation (CH₃I, K₂CO₃) and acidic deprotection (HCl, MeOH) furnish the methoxy derivative in 58% yield over three steps.

Industrial-Scale Considerations

Continuous Flow Bromination

Decarboxylative bromination, adapted from Royal Society of Chemistry protocols, replaces traditional bromine gas with safer tetrabutylammonium tribromide (Bu₄NBr₃). In continuous flow reactors, 3-fluoro-5-(trifluoromethyl)benzoic acid reacts with Bu₄NBr₃ (3 equiv) and K₃PO₄ in acetonitrile at 100°C, achieving 82% conversion with 15-minute residence time.

Table 3: Industrial Process Metrics

| Parameter | Value |

|---|---|

| Temperature | 100°C |

| Residence Time | 15 min |

| Conversion | 82% |

| Purity | >99% (HPLC) |

Challenges and Optimization

Competing Directing Effects

The trifluoromethyl group’s meta-directing dominance often overrides methoxy’s ortho/para influence. Computational studies (DFT) confirm that CF₃ reduces electron density at positions 2 and 6 by 1.8 eV compared to methoxy. Kinetic trapping via low-temperature bromination (-30°C) minimizes para-brominated byproducts.

Solvent Effects on Coupling Efficiency

Polar aprotic solvents (DMF, NMP) improve Pd-catalyzed couplings but risk methoxy demethylation. Mixed solvent systems (toluene:DMF 4:1) balance catalyst activity and substrate stability, enhancing yields by 12%.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form desired products. The molecular targets and pathways involved are determined by the specific reactions and conditions used.

Comparison with Similar Compounds

Key Observations :

- The trifluoromethyl group in the target compound significantly enhances electrophilic substitution resistance compared to analogs lacking CF₃ .

- Methoxy groups in ortho or para positions (relative to other substituents) can counteract deactivation, enabling selective functionalization .

Physical and Chemical Properties

The target compound’s higher melting point compared to 4-Bromo-2-(trifluoromethyl)anisole reflects stronger intermolecular forces due to additional fluorine atoms. Its superior oxidative stability is attributed to the electron-withdrawing CF₃ group .

Biological Activity

5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

The compound's structure features multiple halogen substituents, which significantly influence its biological activity. The trifluoromethyl group, in particular, is known for enhancing lipophilicity and altering electronic properties, making it a valuable pharmacophore in drug design.

Biological Activity

The biological activity of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds with trifluoromethyl groups often exhibit potent anticancer properties. For instance, a study demonstrated that similar compounds could inhibit tubulin polymerization, a critical process in cancer cell division. The IC50 values for related compounds ranged from 0.56 µM to 1.6 µM, suggesting strong antiproliferative effects against various cancer cell lines .

2. Enzyme Inhibition

The presence of the trifluoromethyl group has been linked to increased potency in enzyme inhibition. For example, modifications in the phenolic structure can enhance the inhibition of 5-hydroxytryptamine (5-HT) uptake by several folds compared to non-fluorinated analogs . This suggests potential applications in treating mood disorders and other serotonin-related conditions.

3. Antiviral Activity

Fluorinated compounds have shown promise in antiviral applications as well. For instance, derivatives with similar structures have been reported to exhibit activity against viruses such as Epstein-Barr virus . This highlights the versatility of fluorinated compounds in therapeutic contexts.

Synthesis

The synthesis of 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene typically involves halogenation and methoxylation reactions. The specific methods can vary based on desired yield and purity but generally include:

- Halogenation : Utilizing bromine and fluorine sources under controlled conditions.

- Methoxylation : Employing methanol or methoxy groups via nucleophilic substitution reactions.

Case Studies

Several case studies illustrate the compound's biological activity:

Q & A

Q. What are the most reliable synthetic routes for 5-Bromo-2-fluoro-1-methoxy-3-(trifluoromethyl)benzene, and what catalytic systems are critical for optimizing yield?

A common method involves sequential functionalization of a benzene ring. For example, nitration followed by bromination and fluorination can be employed. Evidence from a multi-step synthesis using CuBr as a catalyst under acidic conditions (H₂SO₄, HBr) at 0–20°C achieved a 48% yield via diazotization and substitution . Key considerations include:

- Catalyst selection : Copper(I) bromide (CuBr) enhances bromination efficiency.

- Temperature control : Reactions at low temperatures (0°C) minimize side reactions.

- Work-up : Solvent removal under reduced pressure after hydrogenation (e.g., using heptane and polyvinyl chloride) improves purity .

Q. How can researchers purify and characterize this compound effectively?

Purification :

- Column chromatography with silica gel and non-polar solvents (heptane/ethyl acetate) separates isomers.

- Recrystallization in acetic acid or heptane removes residual catalysts . Characterization :

- NMR spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR resolves substitution patterns .

- X-ray crystallography : Determines molecular geometry, as demonstrated for structurally similar brominated aryl compounds .

- GC-MS/HPLC : Confirms purity (>95%) and detects trace impurities .

Q. What solvents and conditions are optimal for handling this compound in synthetic workflows?

- Solubility : Highly soluble in non-polar solvents (heptane, dichloromethane) but poorly in water.

- Stability : Store at 0–6°C in inert atmospheres to prevent degradation .

- Reactivity : Avoid strong oxidizers and bases due to the electron-withdrawing trifluoromethyl group .

Advanced Research Questions

Q. How do competing directing effects (Br, F, OMe, CF₃) influence regioselectivity in further functionalization?

The substituents exhibit conflicting electronic effects:

- Bromine (Br) : Meta-directing but deactivates the ring.

- Fluorine (F) : Ortho/para-directing with moderate activation.

- Methoxy (OMe) : Strongly para-directing but sterically hindered.

- Trifluoromethyl (CF₃) : Strongly meta-directing and deactivating. Computational studies (DFT) predict that electrophilic attacks favor the 4-position (para to OMe and meta to CF₃). Experimental validation via Suzuki coupling or nitration is recommended .

Q. What strategies mitigate competing side reactions during cross-coupling (e.g., Buchwald-Hartwig amination)?

- Ligand design : Bulky ligands (e.g., XPhos) reduce steric clashes near the CF₃ group.

- Temperature modulation : Reactions at 80–100°C balance kinetics and selectivity.

- Additives : Potassium carbonate or cesium fluoride enhances transmetalation efficiency .

Q. How can thermal stability and decomposition pathways be analyzed for this compound?

- Thermogravimetric Analysis (TGA) : Identifies decomposition onset temperatures (e.g., >150°C observed in similar brominated aromatics ).

- Differential Scanning Calorimetry (DSC) : Detects phase transitions and exothermic events.

- Mass spectrometry : Fragmentation patterns reveal decomposition products (e.g., loss of Br or CF₃ groups) .

Data Contradiction Analysis

Q. Why do reported yields for similar brominated trifluoromethylbenzene derivatives vary significantly across studies?

Discrepancies arise from:

- Catalyst loading : Overuse of CuBr (>10 mol%) can promote side reactions.

- Solvent polarity : Polar aprotic solvents (DMF) may stabilize intermediates better than heptane .

- Work-up protocols : Incomplete solvent removal or inadequate quenching of HBr can reduce purity .

Methodological Recommendations

- Reaction optimization : Use Design of Experiments (DoE) to screen temperature, catalyst, and solvent variables.

- Computational modeling : Apply DFT to predict reactive sites and validate with kinetic studies .

- Safety protocols : Adhere to guidelines for handling brominated aromatics (e.g., PPE, fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.